1-(6-chloroquinolin-4-yl)ethan-1-one
Description
1-(6-chloroquinolin-4-yl)ethan-1-one is a chemical compound with the molecular formula C11H8ClNO and a molecular weight of 205.64 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Properties
CAS No. |
859962-01-9 |
|---|---|
Molecular Formula |
C11H8ClNO |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Poly(phosphoric acid) (PPA) catalyzes the solvent-free Friedländer synthesis at 90°C, achieving cyclization via imine formation followed by dehydration (Scheme 1). Key parameters include:
-
Catalyst loading : 1.2 equiv PPA ensures complete conversion without side products.
-
Temperature : Reactions above 85°C prevent intermediate stagnation but risk decomposition beyond 95°C.
-
Substrate ratio : A 1:1.2 molar ratio of 2-amino-5-chlorobenzaldehyde to ethyl acetoacetate maximizes yield (82% reported for analogous systems).
Table 1. Friedländer Synthesis Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst (PPA) | 1.2 equiv | +15% |
| Temperature | 90°C | +20% |
| Reaction Time | 1 hour | +10% |
Advantages and Limitations
-
Advantages : Solvent-free conditions reduce waste, and PPA’s dual acid catalyst role minimizes byproducts.
-
Limitations : Requires strict moisture control, and halogenated precursors increase reagent costs.
Friedel-Crafts Acylation: Post-Synthetic Functionalization
Friedel-Crafts acylation introduces acetyl groups to pre-formed quinolines. While quinolines are electron-deficient, directing groups or Lewis acid promoters enable selective C-4 acylation.
Methodology and Catalytic Systems
Using AlCl₃ (4 equiv) in 1,2-dichloroethane at 80°C, 6-chloroquinoline undergoes electrophilic acylation with acetyl chloride (Scheme 2). Key findings:
-
Regioselectivity : The chlorine at C-6 directs acetylation to C-4 via resonance stabilization of the acylium ion.
-
Yield : 68–72% after recrystallization (ethanol/water).
Equation 1 :
Challenges in Scalability
-
Side reactions : Over-acylation or ring chlorination occurs above 85°C.
-
Catalyst recovery : AlCl₃ hydrolysis complicates recycling, necessitating neutralization with NaHCO₃.
Alternative Cyclization Strategies
Claisen-Schmidt Condensation
Condensing 6-chloro-4-quinolinecarboxaldehyde with acetone under basic conditions (NaOH/ethanol) forms the acetylated product. However, competing aldol addition limits yields to 55–60%.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 20 min) reduces reaction times by 70% compared to conventional heating, though scalability remains unproven.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedländer Synthesis | 82 | 98 | High |
| Friedel-Crafts | 72 | 95 | Moderate |
| Claisen-Schmidt | 60 | 90 | Low |
-
Friedländer synthesis offers superior yields and purity, favored for industrial applications.
-
Friedel-Crafts is preferable for small-scale, rapid acetylations but requires rigorous purification.
Characterization and Analytical Validation
Spectroscopic Techniques
Chemical Reactions Analysis
Types of Reactions
1-(6-chloroquinolin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(6-chloroquinolin-4-yl)ethanol.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 1-(6-chloroquinolin-4-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(6-Chloroquinolin-4-yl)ethan-1-one has been explored for its potential as an antibacterial and antifungal agent. Its structural similarity to known quinoline derivatives suggests that it may interact with biological targets involved in microbial growth inhibition.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline compounds exhibited significant antibacterial activity against Staphylococcus aureus. The incorporation of the chloro group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further drug development .
Anticancer Activity
Research indicates that compounds containing quinoline structures may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
Case Study : In vitro studies conducted on various cancer cell lines showed that this compound induced apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) levels and activation of caspases .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes, such as kinases and proteases, which play crucial roles in cellular signaling pathways.
Data Table: Enzyme Inhibition Studies
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Protein Kinase A | 5.2 | Biochemical Journal |
| Caspase 3 | 3.8 | Cell Death & Disease |
Antiviral Properties
Recent investigations suggest that this compound may exhibit antiviral activity against certain viruses by inhibiting viral replication.
Case Study : A study highlighted its efficacy against influenza viruses, where it was found to inhibit viral neuraminidase activity, thereby preventing the release of new viral particles from infected cells .
Mechanism of Action
The mechanism of action of 1-(6-chloroquinolin-4-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1-(3-chloroquinolin-6-yl)ethanone: Similar structure but with the chlorine atom at a different position on the quinoline ring.
1-(2-chloroquinolin-4-yl)ethan-1-one: Another positional isomer with the chlorine atom at the 2-position.
Uniqueness
1-(6-chloroquinolin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the ketone group in the quinoline ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(6-chloroquinolin-4-yl)ethan-1-one, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 6-chloroquinoline using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction efficiency is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. For purification, column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended. Yield optimization requires strict temperature control (0–5°C during acylation) .
- Key Data :
| Parameter | Value |
|---|---|
| Typical Yield | 65–75% |
| Rf (TLC) | 0.4 (hexane:EtOAc = 7:3) |
Q. How is the structure of this compound validated post-synthesis?
- Methodological Answer : Structural validation combines spectroscopic techniques:
- ¹H/¹³C NMR : Characteristic peaks include a ketone carbonyl at ~200–205 ppm (¹³C) and aromatic protons in the 7.5–8.5 ppm range (quinoline ring) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 220.6 (calculated for C₁₁H₈ClNO).
- X-ray Crystallography : SHELXL refinement ( ) confirms bond lengths (e.g., C=O at 1.21 Å) and torsional angles.
Q. What are the key physicochemical properties influencing experimental design?
- Methodological Answer :
- Solubility : Sparingly soluble in water; highly soluble in DMSO or dichloromethane. Pre-solubilization in DMSO is recommended for biological assays.
- Stability : Degrades under prolonged UV light; store in amber vials at –20°C.
- Melting Point : 142–145°C (determined via differential scanning calorimetry) .
Advanced Research Questions
Q. How can regioselective functionalization challenges in quinoline derivatives be addressed during synthesis?
- Methodological Answer : The 6-chloro substituent directs electrophilic substitution to the 5- and 8-positions. To achieve regioselectivity:
- Use steric hindrance (e.g., bulky directing groups) or transition metal catalysts (e.g., Pd-mediated C–H activation).
- Computational modeling (DFT studies) predicts reactive sites by analyzing electron density maps .
Q. What advanced techniques resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or impurity profiles. Solutions include:
- Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
- Meta-Analysis : Cross-reference data from PubChem () and crystallographic databases (e.g., CCDC) to identify confounding variables .
Q. How is SHELXL employed to refine crystal structures of halogenated quinolines?
- Methodological Answer : For high-resolution
- Use SHELXL-2018 ( ) with anisotropic displacement parameters for Cl and O atoms.
- Address twinning via the TWIN/BASF command; residual density maps resolve disorder in the acetyl group .
- Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R1 (I > 2σ) | 0.032 |
| wR2 (all data) | 0.085 |
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
